N-Pentyl-4-[(E)-phenyldiazenyl]aniline
Description
N-Pentyl-4-[(E)-phenyldiazenyl]aniline is an azo compound featuring a pentyl group attached to the aniline nitrogen and a phenyldiazenyl group at the para position in the E configuration. Its structure combines a hydrophobic alkyl chain with a π-conjugated azo moiety, making it relevant for applications in materials science (e.g., nonlinear optics, photoresponsive systems) and pharmacology (e.g., enzyme inhibition, drug delivery). The E stereochemistry stabilizes the molecule through reduced steric strain compared to the Z isomer, while the pentyl group enhances lipophilicity, influencing solubility and intermolecular interactions .
Properties
CAS No. |
101577-94-0 |
|---|---|
Molecular Formula |
C17H21N3 |
Molecular Weight |
267.37 g/mol |
IUPAC Name |
N-pentyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C17H21N3/c1-2-3-7-14-18-15-10-12-17(13-11-15)20-19-16-8-5-4-6-9-16/h4-6,8-13,18H,2-3,7,14H2,1H3 |
InChI Key |
LIJHIMQXANDQDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentyl-4-[(E)-phenyldiazenyl]aniline typically involves the diazotization of aniline followed by coupling with a suitable aromatic compound. The general synthetic route can be summarized as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an appropriate aromatic compound, such as N-pentylaniline, under basic conditions to form the azo compound.
The reaction conditions often involve maintaining a low temperature during diazotization to prevent decomposition of the diazonium salt and using a basic medium during the coupling reaction to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Pentyl-4-[(E)-phenyldiazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Pentyl-4-[(E)-phenyldiazenyl]aniline has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed as a staining agent in microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of colored polymers and materials for optical storage devices.
Mechanism of Action
The mechanism of action of N-Pentyl-4-[(E)-phenyldiazenyl]aniline involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, where exposure to light causes a change in the configuration of the azo bond from trans to cis. This property is exploited in applications such as optical data storage and molecular switches.
Comparison with Similar Compounds
Key Findings :
- Bulky substituents on the aniline nitrogen (e.g., -N(CH₃)₂) reduce yields due to steric hindrance during diazo coupling .
- The primary amine (-NH₂) in (E)-4-(phenyldiazenyl)aniline facilitates higher yields (75%) compared to dimethylated derivatives (61%) .
- N-Pentyl substitution likely requires optimized alkylation conditions, though direct synthesis data are unavailable in the provided evidence.
Physical and Spectroscopic Properties
Key Findings :
Electronic and Functional Properties
Key Findings :
- The pentyl chain may enhance nonlinear optical (NLO) properties by extending conjugation through alkyl-π interactions .
- Methyl Yellow’s -N(CH₃)₂ group enables MAO-B inhibition, suggesting that N-alkylation modulates bioactivity; the pentyl derivative could improve blood-brain barrier (BBB) permeability .
Stability and Reactivity
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